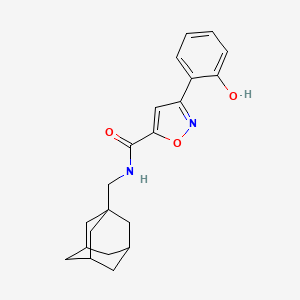
N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide
Descripción general
Descripción
N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a type of purinergic receptor that is involved in the regulation of immune responses, inflammation, and pain. A-438079 is a promising compound for the treatment of various diseases that involve P2X7 receptor activation, such as chronic pain, autoimmune diseases, and cancer.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events. N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor, which means that it binds to the receptor and prevents its activation by ATP. This leads to a reduction in calcium influx and downstream signaling events.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In animal studies, N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide has been shown to reduce pain and inflammation, as well as improve joint function in models of arthritis. It has also been shown to reduce colonic inflammation in models of colitis. In addition, N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide is its selectivity for the P2X7 receptor, which means that it can be used to study the specific effects of P2X7 receptor activation. However, one limitation of N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide in human diseases, such as chronic pain, autoimmune diseases, and cancer. Additionally, the mechanism of action of N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide and its effects on downstream signaling pathways could be further elucidated.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide has been extensively studied in various scientific research applications. In preclinical studies, N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide has been shown to have analgesic effects in animal models of chronic pain. It has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis. In addition, N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-3-(2-hydroxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-18-4-2-1-3-16(18)17-8-19(26-23-17)20(25)22-12-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,13-15,24H,5-7,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAHPCLEJVJQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC(=NO4)C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Adamantan-1-YL)methyl]-3-(2-hydroxyphenyl)-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,5-dimethyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B3729946.png)
![2,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3729951.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B3729954.png)
![N-(4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3729957.png)
![3-[(4-bromophenyl)sulfonyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B3729958.png)
![3-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3729965.png)
![5-{[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B3729972.png)
![5-(4-methoxyphenyl)-N'-(3-pyridinylmethylene)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B3729976.png)
![5-(4-ethylphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3729977.png)

![5-phenyl-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3730007.png)
![4-{[(2-ethylphenyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3730008.png)
![5-(3,4-dimethoxyphenyl)-N,N-diethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3730017.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3730032.png)